

# 6-Phenyl-1-hexanol: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 6-Phenyl-1-hexanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Phenyl-1-hexanol** is an aromatic alcohol that serves as a valuable compound in organic synthesis.<sup>[1][2][3]</sup> With the chemical formula  $C_{12}H_{18}O$ , it consists of a hexanol backbone with a phenyl group at the C6 position.<sup>[4][5]</sup> Its structure offers a versatile scaffold for the synthesis of more complex molecules and fine chemicals. This technical guide provides an in-depth review of the existing research on **6-Phenyl-1-hexanol**, covering its physicochemical properties, spectroscopic profile, synthesis protocols, potential biological activities, and applications, with a focus on providing actionable information for laboratory and development settings.

## Physicochemical and Spectroscopic Data

The fundamental properties of **6-Phenyl-1-hexanol** are well-documented, providing a baseline for its use in experimental design. These characteristics are crucial for predicting its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of **6-Phenyl-1-hexanol**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>12</sub>H<sub>18</sub>O</b>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	178.27 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	2430-16-2	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear colorless to light yellow liquid/oil	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Boiling Point	154-155 °C @ 11 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	0.953 g/mL @ 25 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index	n <sub>20</sub> /D 1.511	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	>230 °F (>110 °C)	<a href="#">[2]</a>
Predicted pKa	15.19 ± 0.10	<a href="#">[2]</a>
Predicted XLogP3	3.9	<a href="#">[4]</a> <a href="#">[6]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[2]</a>

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. ([\[1\]](#)[\[2\]](#)[\[6\]](#) |

Spectroscopic data is essential for the identification and characterization of **6-Phenyl-1-hexanol**, ensuring purity and confirming structural integrity during and after synthesis.

Table 2: Spectroscopic Data for **6-Phenyl-1-hexanol**

Spectrum Type	Data	Source(s)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.18-7.27 (m, 2H), 7.16-7.18 (m, 3H), 3.63 (t, 2H, J = 6.4 Hz), 2.61 (t, 2H, J = 8.0 Hz), 1.56-1.69 (m, 4H), 1.37-1.40 (m, 5H)	[5]
<sup>13</sup> C NMR	Spectral data is available.	[4]
Infrared (IR)	Vapor phase spectrum is available.	[4][9]

| Mass Spectrometry (MS) | Electron Ionization (EI) and Gas Chromatography (GC-MS) data are available. [\[10\]](#)[\[11\]](#) |

## Synthesis Protocols and Experimental Workflows

The synthesis of **6-Phenyl-1-hexanol** can be achieved through several established routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for two common synthetic pathways.

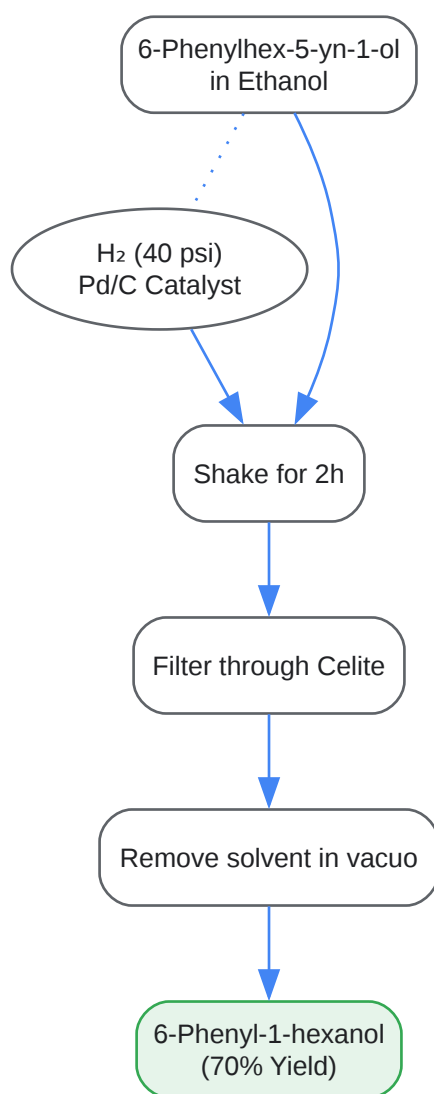
### Method 1: Hydrogenation of 6-Phenylhex-5-yn-1-ol

This method involves the catalytic hydrogenation of an alkynol to the corresponding alkanol, offering a straightforward route if the starting alkynol is accessible.

Experimental Protocol:

- **Dissolution:** Dissolve the starting material, 6-phenylhex-5-yn-1-ol, in ethanol.
- **Catalyst Addition:** Add a catalytic amount of palladium on activated charcoal (Pd/C) to the solution.
- **Hydrogenation:** Place the reaction mixture in a shaker apparatus under a hydrogen gas atmosphere (40 psi / 2068.65 Torr).
- **Reaction:** Shake the mixture for 2 hours at ambient temperature.

- Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.
- Purification: Remove the ethanol solvent in vacuo to yield the final product, **6-Phenyl-1-hexanol**. A reported yield for this method is 70%.<sup>[5]</sup>



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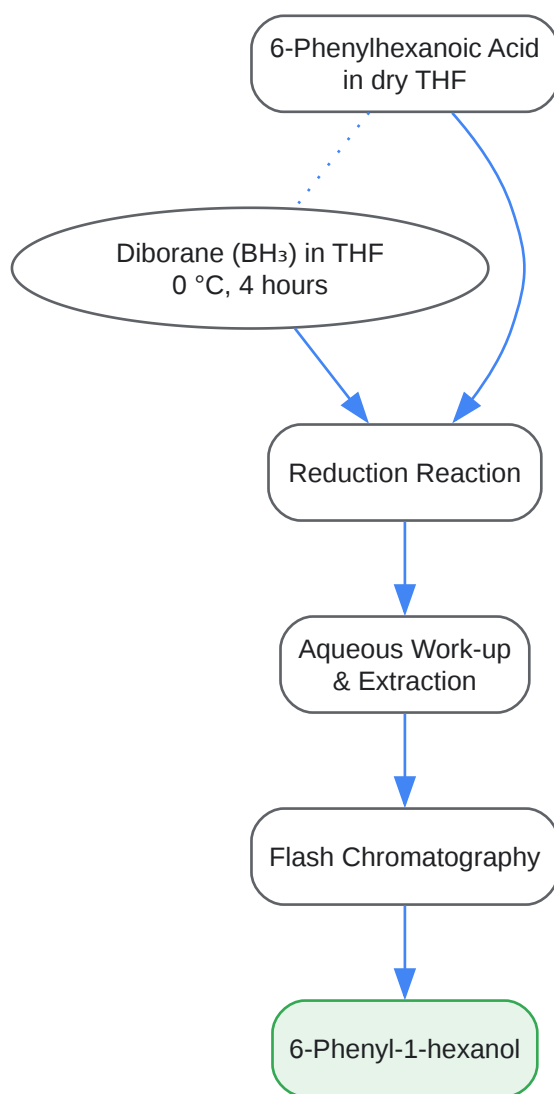
Synthesis of **6-Phenyl-1-hexanol** via Hydrogenation.

## Method 2: Reduction of 6-Phenylhexanoic Acid

This synthetic route involves the reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic chemistry.

## Experimental Protocol:

- Acid Dissolution: Dissolve 6-phenylhexanoic acid (1.0 eq) in sieve-dried tetrahydrofuran (THF).
- Reduction: Cool the solution to 0 °C and add diborane in THF (1.5 eq).
- Reaction: Stir the reaction mixture at 0 °C for 4 hours to yield 6-phenylhexanol.[\[12\]](#)
- Work-up and Purification (if proceeding to bromide): For subsequent reactions, the crude alcohol can be used directly. For isolation, a standard aqueous work-up followed by extraction and solvent evaporation would be performed. Purification can be achieved via flash chromatography.[\[12\]](#)



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Synthesis of **6-Phenyl-1-hexanol** via Reduction.

## Biological Activity and Drug Development Applications

While specific biological activity data for **6-Phenyl-1-hexanol** is not extensively reported in publicly available literature, its structural motifs are present in molecules of interest.[7] The related compound, hexanol, has been reported to possess antimicrobial activity, particularly against Gram-negative bacteria.[13] The introduction of a phenyl group, as in **6-Phenyl-1-hexanol**, increases lipophilicity, which could modulate its interaction with biological membranes and cellular targets.

The primary utility of **6-Phenyl-1-hexanol** in a drug development context is as a synthetic intermediate or linker. Its bifunctional nature—a reactive hydroxyl group and a modifiable aromatic ring—makes it a valuable building block. For instance, the related compound 6-bromo-1-hexanol is used as a linker to synthesize nitric oxide-donating NSAIDs and paracetamol derivatives to alter their pharmacological profiles.[14][15] The 6-phenylhexyl scaffold can similarly be used to tether active pharmaceutical ingredients (APIs) to other moieties, potentially improving properties like solubility, stability, or target engagement.

## Standardized Protocols for Biological Screening

For researchers interested in exploring the bioactivity of **6-Phenyl-1-hexanol**, the following are standard, widely used protocols.

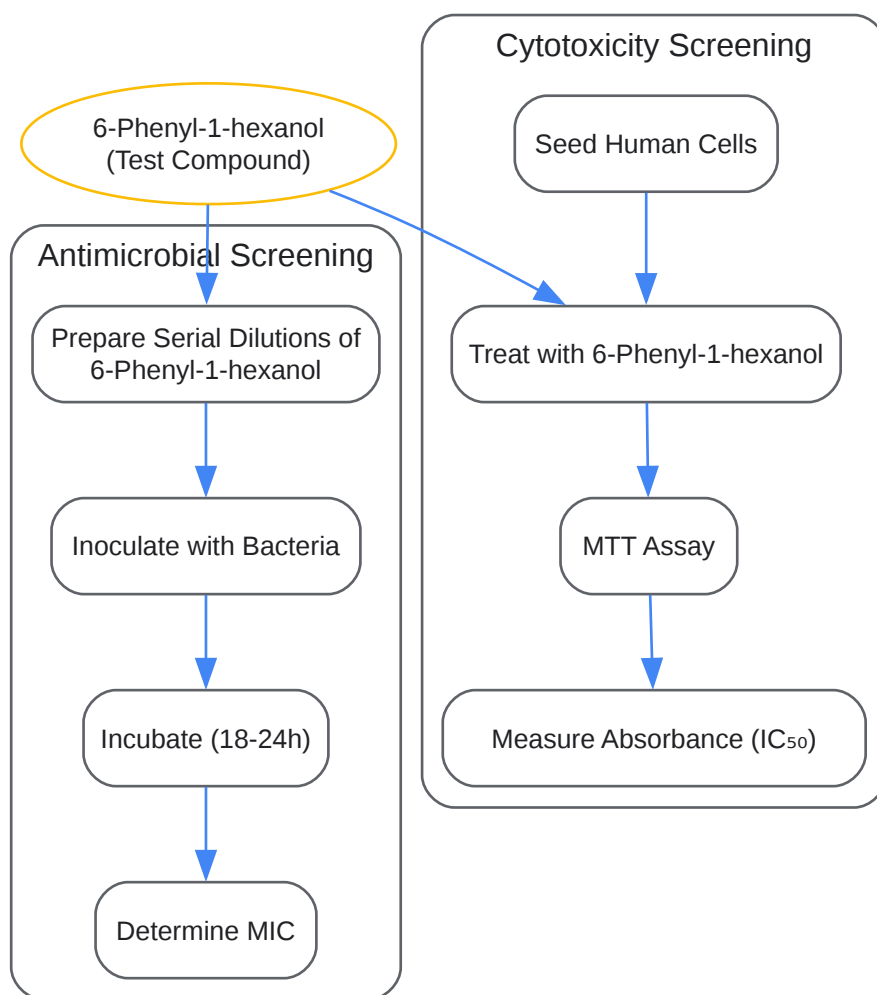
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *E. coli*, *S. aureus*) equivalent to a 0.5 McFarland standard.
- **Compound Dilution:** Prepare serial two-fold dilutions of **6-Phenyl-1-hexanol** in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Add the standardized bacterial suspension to each well.

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[\[7\]](#)

#### Cytotoxicity Assay (MTT Assay):

- Cell Seeding: Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **6-Phenyl-1-hexanol** and incubate for 24-72 hours.
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to an untreated control.[\[7\]](#)



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Workflow for Biological Activity Screening.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Phenyl-1-hexanol** is classified with specific hazards. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.<sup>[4][8]</sup>

Table 3: GHS Hazard Information for **6-Phenyl-1-hexanol**



Category	Information	Source(s)
Signal Word	<b>Warning</b>	[4][8]
Pictogram	GHS07 (Exclamation Mark)	[8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][8][16]

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4][8][17] |

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## References

- 1. 6-PHENYL-1-HEXANOL | 2430-16-2 [chemicalbook.com]
- 2. 6-PHENYL-1-HEXANOL CAS#: 2430-16-2 [m.chemicalbook.com]
- 3. 6-PHENYL-1-HEXANOL | 2430-16-2 [amp.chemicalbook.com]
- 4. 6-Phenyl-1-hexanol | C<sub>12</sub>H<sub>18</sub>O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-PHENYL-1-HEXANOL synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Phenyl-1-hexanol | 2430-16-2 [sigmaaldrich.com]
- 9. 6-Phenyl-n-hexanol [webbook.nist.gov]
- 10. 6-Phenyl-n-hexanol [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 6-Phenyl-1-hexanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 17. 6-Phenyl-1-hexanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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